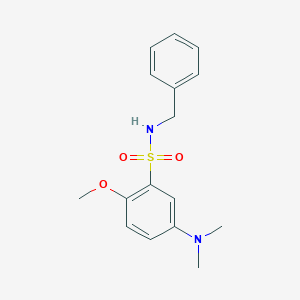
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide, also known as SBD or SBDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various areas of scientific research.
Mécanisme D'action
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding results in the formation of a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is the basis for its potential use in the treatment of glaucoma.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, decrease the activity of carbonic anhydrase, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its potential use as a fluorescent probe for imaging and detection of biological molecules, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide. These include further studies on its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. There is also a need for further research on its potential use as a fluorescent probe for imaging and detection of biological molecules. Additionally, there is a need for further research on its safety and efficacy in humans to determine its potential use as a therapeutic agent.
Méthodes De Synthèse
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide is synthesized using various methods, including the reaction of N-benzyl-5-nitro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a reducing agent such as palladium on carbon or Raney nickel. Another method involves the reaction of N-benzyl-5-chloro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Applications De Recherche Scientifique
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been extensively studied for its potential use in various scientific research areas. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)14-9-10-15(21-3)16(11-14)22(19,20)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3 |
Clé InChI |
KIYVJQNRDAPXQR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)




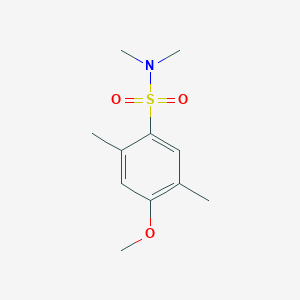
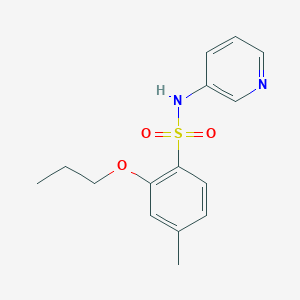
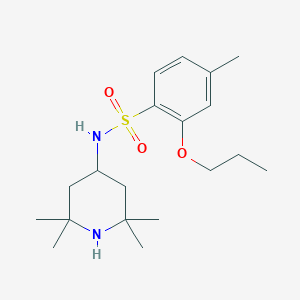
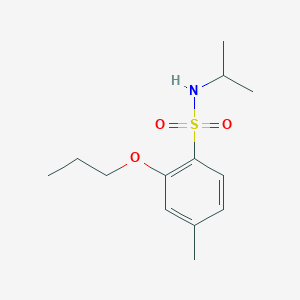
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)